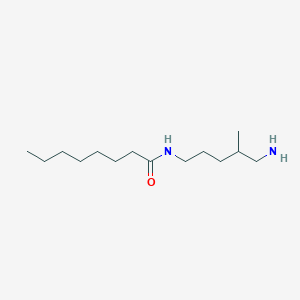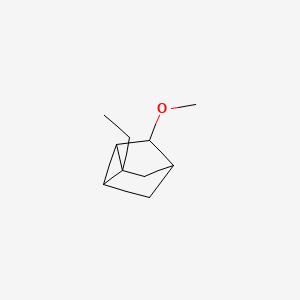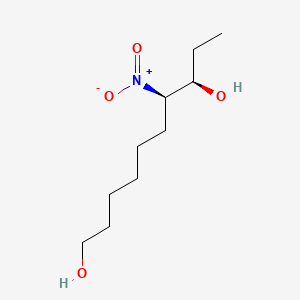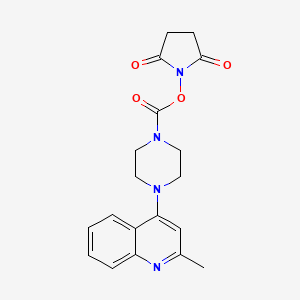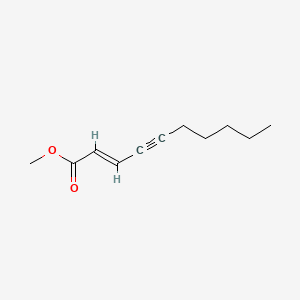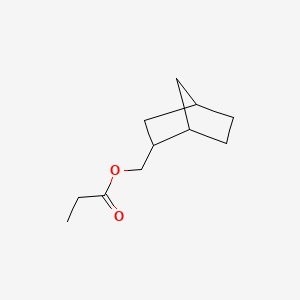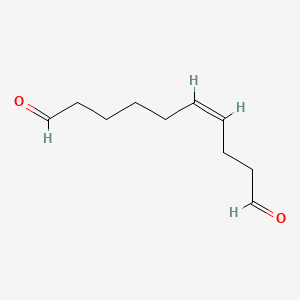
Copper-66
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-66 is a radioactive isotope of copper with a mass number of 66. It has an atomic number of 29, consisting of 29 protons and 37 neutrons. This compound is known for its relatively short half-life of approximately 5.12 minutes, making it a subject of interest in various scientific fields, particularly in nuclear medicine and radiopharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper-66 can be synthesized through the irradiation of nickel-66 with protons in a cyclotron. The reaction involves the bombardment of nickel-66 with high-energy protons, resulting in the formation of this compound through a nuclear reaction. The reaction conditions typically include a high-energy proton beam and a target material composed of nickel-66 .
Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons, which are particle accelerators capable of producing high-energy protons. The target material, nickel-66, is placed in the cyclotron, and the proton beam is directed at it to induce the nuclear reaction. The resulting this compound is then separated and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Copper-66 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid, resulting in the formation of copper(II) nitrate.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or sodium borohydride, leading to the formation of elemental copper.
Substitution: this compound can undergo substitution reactions with halides, forming copper halides such as copper(II) chloride.
Major Products Formed:
Oxidation: Copper(II) nitrate
Reduction: Elemental copper
Substitution: Copper(II) chloride
Applications De Recherche Scientifique
Copper-66 has a wide range of applications in scientific research, including:
Chemistry:
- Used as a tracer in radiochemical studies to investigate reaction mechanisms and pathways.
Biology:
- Employed in biological studies to track the movement and distribution of copper in biological systems.
Medicine:
- Utilized in nuclear medicine for positron emission tomography (PET) imaging, providing valuable insights into metabolic processes and disease states.
Industry:
Mécanisme D'action
The mechanism of action of copper-66 involves its radioactive decay, which emits positrons. These positrons interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. The gamma rays are detected by imaging devices, allowing for the visualization of metabolic processes and disease states. The molecular targets and pathways involved in the action of this compound depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Copper-66 can be compared with other copper isotopes, such as copper-64, copper-62, and copper-67. Each of these isotopes has unique properties and applications:
Copper-64: Has a longer half-life (12.7 hours) and is used in PET imaging and radiotherapy.
Copper-62: Has a shorter half-life (9.74 minutes) and is primarily used in PET imaging.
Copper-67: Has a longer half-life (61.83 hours) and is used in radiotherapy and SPECT imaging.
The uniqueness of this compound lies in its short half-life, making it suitable for specific applications where rapid decay is advantageous .
Propriétés
Numéro CAS |
14391-73-2 |
|---|---|
Formule moléculaire |
Cu |
Poids moléculaire |
65.928869 g/mol |
Nom IUPAC |
copper-66 |
InChI |
InChI=1S/Cu/i1+2 |
Clé InChI |
RYGMFSIKBFXOCR-NJFSPNSNSA-N |
SMILES isomérique |
[66Cu] |
SMILES canonique |
[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



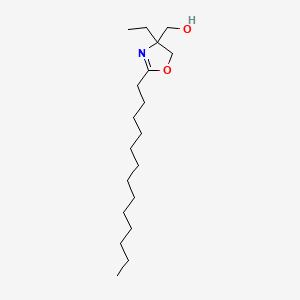
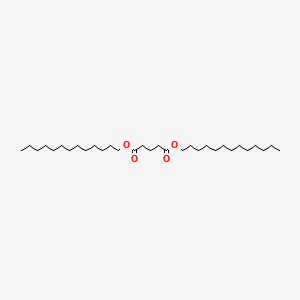
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
